3-Fluoro-2-hydroxypyridine
Overview
Description
Synthesis Analysis
The synthesis of fluoro- and hydroxypyridines, including compounds similar to 3-fluoro-2-hydroxypyridine, can be achieved through several methods. An efficient method for the synthesis involves the use of tetrabutylammonium fluoride (TBAF) for the fluorodenitration reaction of nitropyridines under mild conditions, demonstrating the versatility of nitropyridines in undergoing both fluorination and hydroxylation reactions (Kuduk, Dipardo, & Bock, 2005).
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-hydroxypyridine derivatives has been elucidated through complexation with metal ions. Metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand have been synthesized, revealing the coordination chemistry of fluorine and hydroxyl functional groups in these pyridine derivatives (Smit & Groeneveld, 1975).
Chemical Reactions and Properties
3-Fluoro-2-hydroxypyridine derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, the nucleophilic substitution reactions using 2-fluoropyridine and acetamidine hydrochloride have been developed under catalyst-free conditions, highlighting the chemical reactivity and wide substrate adaptability of these compounds (Li, Huang, Liao, Shao, & Chen, 2018).
Physical Properties Analysis
The fluorescence behavior of hydroxypyridines, including structures similar to 3-fluoro-2-hydroxypyridine, has been investigated. These studies show that the most fluorescent form of the 2- and 3-isomers is the anion, indicating a decrease of acidity upon excitation and providing insights into their physical properties (Weisstuch, Neidig, & Testa, 1975).
Chemical Properties Analysis
The chemical properties of 3-fluoro-2-hydroxypyridine derivatives are influenced significantly by the presence of the fluorine atom. Fluorine imparts unique characteristics to organic molecules, altering their reactivity and physical properties. For instance, the synthesis and crystal structure analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound related to 3-fluoro-2-hydroxypyridine, have been described, showcasing the influence of fluorine on the compound's structure and potential inhibitory activity against RNA viruses (Shi, Li, Kong, Xie, Zhang, & Xu, 2014).
Scientific Research Applications
Pharmaceutical Applications :
- Synthesis of fluoro- and amido-disubstituted 3-hydroxypyridin-4-ones to improve pharmaceutical profiles of these compounds (Ma & Hider, 2015).
- Development of cognition-enhancing drugs using functionalized fluoro-pyridines (Pesti et al., 2000).
- Investigation of tyrosinase inhibition by pyridinones for potential application in thalassaemia treatment (Hider & Lerch, 1989).
- Synthesis of fluorinated iron chelators for metabolic studies and brain uptake, potentially useful in medical diagnostics or treatment (Ma et al., 2012).
Fluorescence Studies :
- Investigation of fluorescence behavior of hydroxypyridines in various solvents, which can have applications in analytical chemistry or sensor technology (Weisstuch et al., 1975).
- Fluorimetric determination of aluminum in natural waters using hydroxypyridine derivatives (Cano-Pavón et al., 1980).
Chemical Synthesis and Molecular Structure Analysis :
- Synthesis and analysis of copper complexes involving 6-fluoro-2-hydroxypyridine, contributing to the understanding of metal-organic frameworks and coordination chemistry (Blake et al., 1995).
- Study of ground-state and excited-state multiple proton transfer via a hydrogen-bonded water wire for 3-hydroxypyridine, which can inform molecular dynamics and reaction mechanisms (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISUDJRBCKKAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382609 | |
Record name | 3-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxypyridine | |
CAS RN |
1547-29-1 | |
Record name | 3-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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